2-(phenoxymethyl)-1-propyl-1H-benzimidazole
Overview
Description
2-(phenoxymethyl)-1-propyl-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole core with a phenoxymethyl and propyl substituent, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-1-propyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reagents. One common method involves the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions to form the benzimidazole ring . The propyl group can be introduced through alkylation reactions using propyl halides or other suitable alkylating agents.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(phenoxymethyl)-1-propyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized substituents.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
2-(phenoxymethyl)-1-propyl-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-1-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells . The compound may bind to DNA, RNA, or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-benzimidazole: Known for its antiproliferative and antimicrobial activities.
5-chloro-2-(phenoxymethyl)-1H-benzimidazole: Exhibits potent antimicrobial properties.
6-chloro-2-(phenoxymethyl)-1H-benzimidazole: Active against various cancer cell lines.
Uniqueness
2-(phenoxymethyl)-1-propyl-1H-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propyl group and phenoxymethyl moiety enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(phenoxymethyl)-1-propylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRUKDIMJMZQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323431 | |
Record name | 2-(phenoxymethyl)-1-propylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
378752-35-3 | |
Record name | 2-(phenoxymethyl)-1-propylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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